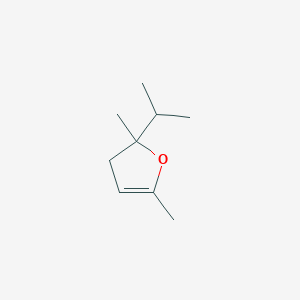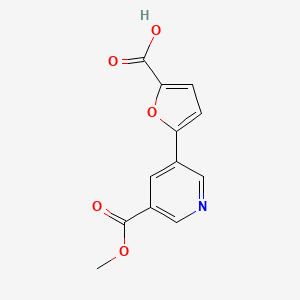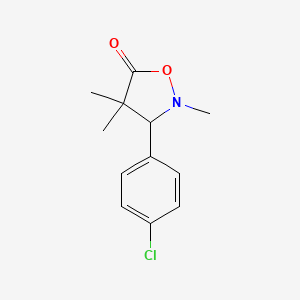
N-(2-Methylpropyl)-N-(1-methyl-1H-pyrazol-3-yl)heptanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Isobutyl-N-(1-methyl-1H-pyrazol-3-yl)heptanamide is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Isobutyl-N-(1-methyl-1H-pyrazol-3-yl)heptanamide typically involves the reaction of 1-methyl-1H-pyrazole-3-carboxylic acid with isobutylamine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. Solvent recovery and recycling, as well as waste management, are critical aspects of industrial production to ensure environmental compliance and cost-effectiveness.
化学反応の分析
Types of Reactions
N-Isobutyl-N-(1-methyl-1H-pyrazol-3-yl)heptanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted pyrazole derivatives with various functional groups replacing the original ones.
科学的研究の応用
N-Isobutyl-N-(1-methyl-1H-pyrazol-3-yl)heptanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of N-Isobutyl-N-(1-methyl-1H-pyrazol-3-yl)heptanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target of the compound.
類似化合物との比較
Similar Compounds
N-Isobutyl-N-(1-methyl-1H-pyrazol-4-yl)methylamine: A similar compound with a different substitution pattern on the pyrazole ring.
N-Isobutyl-N-(1-methyl-1H-pyrazol-5-yl)heptanamide: Another pyrazole derivative with a different position of the substituent.
Uniqueness
N-Isobutyl-N-(1-methyl-1H-pyrazol-3-yl)heptanamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the substituents on the pyrazole ring can significantly affect the compound’s properties, making it distinct from other similar compounds.
特性
CAS番号 |
62400-00-4 |
|---|---|
分子式 |
C15H27N3O |
分子量 |
265.39 g/mol |
IUPAC名 |
N-(2-methylpropyl)-N-(1-methylpyrazol-3-yl)heptanamide |
InChI |
InChI=1S/C15H27N3O/c1-5-6-7-8-9-15(19)18(12-13(2)3)14-10-11-17(4)16-14/h10-11,13H,5-9,12H2,1-4H3 |
InChIキー |
MYYANZJHRUGSDT-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(=O)N(CC(C)C)C1=NN(C=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


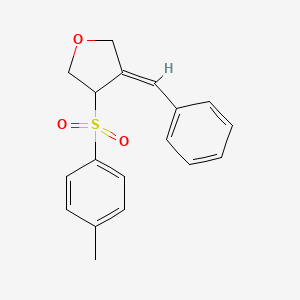
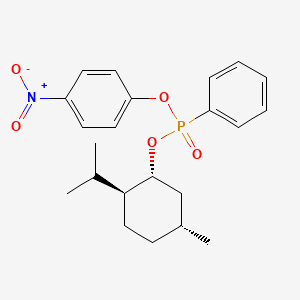
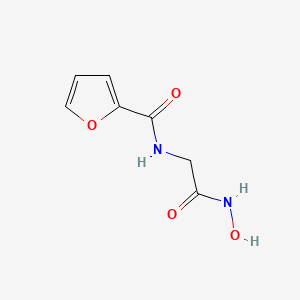
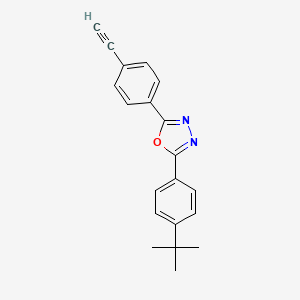
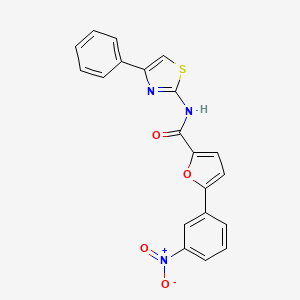
![Benzamide, N-(2-benzoylnaphtho[2,1-b]furan-1-yl)-](/img/structure/B15210708.png)
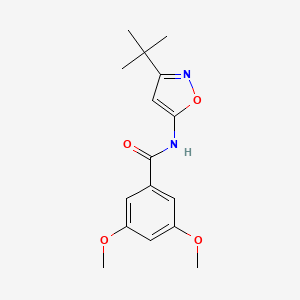
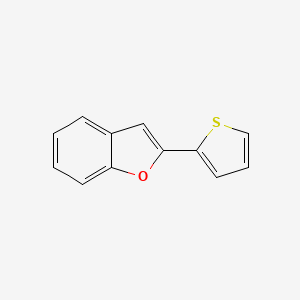
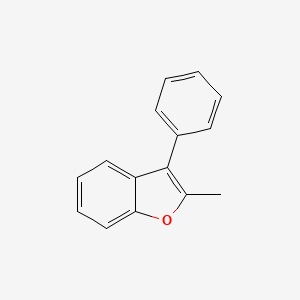
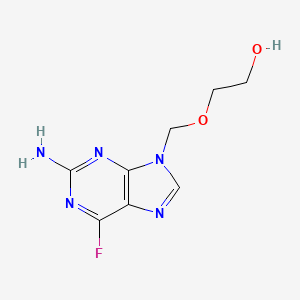
![2-(Difluoromethoxy)-4-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15210756.png)
